molecular formula C19H16N2O3S B281766 N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B281766
M. Wt: 352.4 g/mol
InChI Key: PBUAKUZPNYHRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as DMBS, is a chemical compound that belongs to the family of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is complex and involves multiple pathways. It has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in regulating pH balance and ion transport in cells. N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been found to modulate the activity of matrix metalloproteinases, which are involved in extracellular matrix remodeling and tissue repair. Additionally, N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to interact with G protein-coupled receptors, which are involved in signal transduction and cell communication.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. It has also been found to modulate the activity of several enzymes and receptors, which are involved in various cellular processes. N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized in large quantities, making it a cost-effective option for research. However, N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide also has some limitations, including its potential toxicity and limited selectivity for specific targets. Further research is needed to optimize the use of N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments and to identify potential side effects.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide-based drugs for the treatment of cancer and other diseases. N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown promising anti-cancer effects in preclinical studies and could be further developed as a potential therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and to identify its specific targets in cells. This could lead to the development of more selective and effective N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide-based drugs. Finally, N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide could also be used as a tool for studying the role of carbonic anhydrase, matrix metalloproteinases, and G protein-coupled receptors in cellular processes.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized through a multistep reaction process involving the condensation of 2,3-dimethylaniline with 2-nitrobenzaldehyde, followed by reduction and cyclization to form the dihydroindole intermediate. This intermediate can then be sulfonated and oxidized to yield N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The synthesis process has been optimized to improve the yield and purity of N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, making it a reliable and cost-effective method for producing the compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been found to modulate the activity of several enzymes and receptors, such as carbonic anhydrase, matrix metalloproteinases, and G protein-coupled receptors, which are involved in various cellular processes.

properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C19H16N2O3S/c1-11-5-3-8-15(12(11)2)21-25(23,24)17-10-9-16-18-13(17)6-4-7-14(18)19(22)20-16/h3-10,21H,1-2H3,(H,20,22)

InChI Key

PBUAKUZPNYHRJJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.